

# Spectroscopic Characterization of 3-Nitro-4,5-dihydroisoxazole Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: **3-Nitro-4,5-dihydroisoxazole**

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This guide provides a comparative analysis of the spectroscopic properties of **3-Nitro-4,5-dihydroisoxazole** derivatives. The objective is to offer a clear, data-driven resource for the identification and characterization of this class of compounds, which are of growing interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data, outlines detailed experimental protocols, and visualizes the logical relationships in spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Nitro-4,5-dihydroisoxazole** and its derivatives. Direct comparative data for a wide range of C4 and C5 substituted analogs is limited in the current literature; therefore, this guide presents available data for representative structures and provides context for interpretation based on related compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **3-Nitro-4,5-dihydroisoxazole** Derivatives (Solvent: DMSO-d<sub>6</sub>)

Compound	H-4 (ppm)	H-5 (ppm)	Other Protons (ppm)
5-ethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole[1]	δ 5.5-6.0 (m)	δ 4.8-5.2 (m)	Phenyl: δ 7.4-7.8 (m), Ethyl: δ 1.0 (t), 2.0 (q)
Predicted Unsubstituted	~ δ 4.0-4.5 (t)	~ δ 3.5-4.0 (t)	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Dihydroisoxazole Derivatives

Compound	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Other Carbons (ppm)
(3-(phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate[2]	~157	~50	~78	Phenyl, acetate, and methylene carbons
Predicted 3-Nitro-4,5-dihydroisoxazole	~158-162	~75-80	~40-45	-

Note: The presence of the electron-withdrawing nitro group at C-3 is expected to deshield C-3 and C-4, while shielding C-5 relative to derivatives without this group.

Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ ) for Dihydroisoxazole Derivatives

Functional Group	5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole Derivatives[3]	General Nitro Compounds
C=N (isoxazoline ring)	1614-1625	-
N-O (isoxazoline ring)	~1110-1160	-
C-N (isoxazoline ring)	1210-1219	-
NO <sub>2</sub> Asymmetric Stretch	-	~1500-1560
NO <sub>2</sub> Symmetric Stretch	-	~1345-1385

Table 4: Mass Spectrometry Data of Representative Dihydroisoxazole Derivatives

Compound	Molecular Ion (m/z)	Key Fragments (m/z) and Interpretation
5-(4-Nitroimidazol-1-yl)-3-phenyl-4,5-dihydroisoxazole[4]	258	Fragmentation would likely involve cleavage of the dihydroisoxazole and nitroimidazole rings.
Predicted 3-Nitro-4,5-dihydroisoxazole	116	Loss of NO <sub>2</sub> (m/z 70), loss of CH <sub>2</sub> O (m/z 86), cleavage of the ring.

Table 5: UV-Vis Absorption Data

Compound Class	$\lambda_{\text{max}}$ (nm)	Notes
Nitroalkanes <sup>[5]</sup>	~200	This represents the $n \rightarrow \pi^*$ transition of the nitro group.
Nitroaromatics <sup>[5]</sup>	240-270	The $\pi \rightarrow \pi^*$ transitions of the aromatic system are also observed.
3-Nitrotyrosine <sup>[6]</sup>	355 (neutral), 422 (ionized)	The absorption is highly pH-dependent.

Note: **3-Nitro-4,5-dihydroisoxazole** derivatives are expected to exhibit weak  $n \rightarrow \pi^*$  transitions associated with the nitro group in the UV region. The position and intensity of this absorption can be influenced by the substitution pattern and the solvent.

## Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the techniques discussed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **3-nitro-4,5-dihydroisoxazole** derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay is necessary.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

- Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Baseline correction and integration of the signals should be performed.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the nitro group and the isoxazoline ring vibrations.

## Mass Spectrometry (MS)

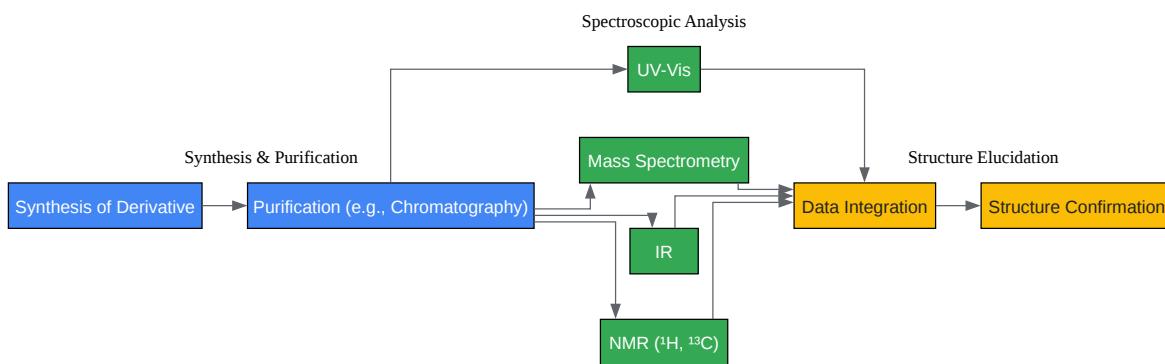
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for LC-MS that typically yields the molecular ion.
- Data Acquisition: Acquire the mass spectrum over a relevant  $m/z$  range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer. A spectrum of the pure solvent should be used as a baseline.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and determine the molar absorptivity ( $\epsilon$ ).

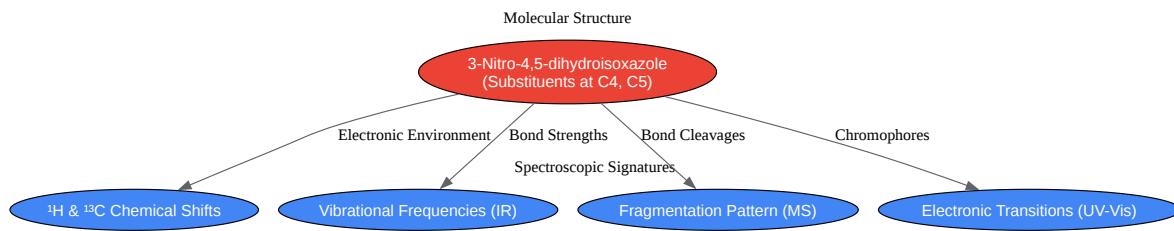
## Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic characterization of **3-Nitro-4,5-dihydroisoxazole** derivatives.



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Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.



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Caption: Relationship between molecular structure and resulting spectroscopic data.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Nitro-4,5-dihydroisoxazole Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073563#spectroscopic-characterization-of-3-nitro-4-5-dihydroisoxazole-derivatives>

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